molecular formula C23H27Cl2N3O2S B2938169 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1327599-08-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

Cat. No. B2938169
CAS RN: 1327599-08-5
M. Wt: 480.45
InChI Key: GRUMSCWMZDDENP-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C23H27Cl2N3O2S and its molecular weight is 480.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is structurally related to various thiazole derivatives synthesized for exploring their pharmacological potentials. For instance, the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides has been explored for their anti-anoxic activities, indicating the significance of thiazole derivatives in medicinal chemistry (Ohkubo et al., 1995). Similarly, the preparation of 5,5-dimethyl-2-phenylimidazolin-4-thiones and 4,4-dimethyl-2-phenylthiazolin-5-ones from 2-benzoylamino-2-methyl-thiopropanamides underlines the versatility of thiazole derivatives in synthesizing biologically active compounds (Sedlák et al., 2003).

Biological Activities

The incorporation of thiazole and related moieties into compounds has been associated with various biological activities. For example, the synthesis of 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has shown potent anticancer activities, suggesting the relevance of such structures in the development of new therapeutic agents (Gomha et al., 2017). This highlights the potential of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride and structurally similar compounds in contributing to the discovery of new drugs.

Chemical Interactions and Mechanistic Insights

Understanding the chemical interactions and mechanisms of thiazole derivatives is crucial for their application in scientific research. The reaction of thioamides with phenacyl halides in a domino synthesis of quinazolines, including those bearing thiazole groups, demonstrates the complex chemistry involved in manipulating thiazole-containing compounds for desired outcomes (Fathalla et al., 2008). These studies provide valuable mechanistic insights that can be applied to the synthesis and optimization of compounds like N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride for specific scientific applications.

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S.ClH/c1-17-19(24)8-9-20-22(17)25-23(30-20)27(12-11-26-13-15-29-16-14-26)21(28)10-7-18-5-3-2-4-6-18;/h2-6,8-9H,7,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUMSCWMZDDENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

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